Kali-D-lyxonat

Übersicht

Beschreibung

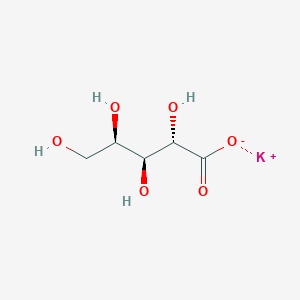

Potassium D-lyxonate is a chemical compound with the molecular formula C5H10KO6 It is the potassium salt of D-lyxonic acid, a derivative of the sugar D-lyxose

Wissenschaftliche Forschungsanwendungen

Potassium D-lyxonate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.

Medicine: Research is ongoing to explore its potential antiviral properties.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Wirkmechanismus

Target of Action

Potassium D-lyxonate is a potassium salt of D-lyxonic acid Potassium salts often interact with various cellular processes, primarily through their role in maintaining cell membrane potential and contributing to the osmotic balance .

Mode of Action

Potassium salts typically function by participating in the regulation of fluid balance, nerve signals, and muscle contractions .

Pharmacokinetics

Potassium salts are generally well-absorbed in the body and excreted through the kidneys .

Result of Action

Potassium salts are known to play a crucial role in maintaining cellular function, including the regulation of heart rhythm, muscle function, and nerve transmission .

Action Environment

The action, efficacy, and stability of Potassium D-lyxonate can be influenced by various environmental factors. For instance, the storage temperature and moisture levels can affect the stability of the compound . Furthermore, the physiological environment, such as the presence of other ions in the body, can also impact the action and efficacy of potassium salts .

Biochemische Analyse

Biochemical Properties

It is known that the compound can be prepared from galactose . The first step involves obtaining potassium lyxonate in 64% yield

Cellular Effects

Changes in extracellular potassium can initiate signaling processes vital for survival, such as insulin signaling . More extreme and chronic changes may lead to pathological states, such as acid-base disturbances and cardiac arrhythmia .

Molecular Mechanism

A study on potassium glycinate, a related compound, found that the potassium ions were doped into interstitial sites at low potassium doping concentrations .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

A study on L-lyxonate, a related compound, found that it is involved in a degradation pathway that ultimately produces α-ketoglutarate, an intermediate in the citric acid cycle .

Transport and Distribution

Potassium ions are known to be transported across cell membranes via a series of potassium channels and transporters .

Subcellular Localization

Potassium is the most abundant cation in plant cells, accounting for 2–10% of plant dry weight .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium D-lyxonate can be synthesized from D-galactose through a multi-step process. The first step involves the oxidation of D-galactose in the presence of potassium hydroxide and oxygen gas. The reaction is carried out in a solution of water and methanol at a temperature range of 30-45°C. The oxygen gas is bubbled through the solution while D-galactose is added slowly over a period of four hours. After the addition, the reaction continues for another two hours with periodic addition of methanol to compensate for evaporation. The solution is then diluted with methanol and stirred at room temperature for one day to yield potassium D-lyxonate .

Industrial Production Methods

Industrial production of potassium D-lyxonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and dropping funnels to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium D-lyxonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-lyxono-γ-lactone.

Reduction: Reduction reactions can convert it back to D-lyxose.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the potassium ion.

Major Products

Oxidation: D-lyxono-γ-lactone.

Reduction: D-lyxose.

Substitution: Corresponding metal lyxonates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium D-gluconate

- Potassium D-mannonate

- Potassium D-galactonate

Uniqueness

Potassium D-lyxonate is unique due to its specific structure and properties derived from D-lyxose

Biologische Aktivität

Potassium D-lyxonate is a compound derived from D-lyxose, a sugar that plays a significant role in various biochemical processes. This article delves into the biological activity of potassium D-lyxonate, exploring its mechanisms, effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

Potassium D-lyxonate is a potassium salt of D-lyxonic acid, characterized by its molecular formula . It is soluble in water and exhibits properties typical of sugar acids, including the ability to participate in various biochemical reactions.

Mechanisms of Biological Activity

The biological activity of potassium D-lyxonate can be attributed to several mechanisms:

- Antioxidant Effects : Like other sugar derivatives, potassium D-lyxonate may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells. This is crucial for protecting cellular structures from damage.

- Metabolic Pathways : Potassium D-lyxonate has been shown to influence metabolic pathways associated with carbohydrate metabolism. It may enhance the conversion of sugars into energy, thereby supporting cellular functions.

- Regulation of Ion Channels : The presence of potassium ions in this compound suggests potential roles in regulating ion channels, which are vital for maintaining cellular homeostasis and signaling pathways.

In Vitro Studies

Research has indicated that potassium D-lyxonate can affect various cellular processes:

- Cell Proliferation : Studies have shown that potassium D-lyxonate can modulate cell proliferation rates in different cell lines. For instance, it has been observed to enhance the growth of certain plant cells when used as a supplement in culture media.

- Apoptosis Induction : Some studies suggest that potassium D-lyxonate may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

- Antioxidant Activity : In vitro assays have demonstrated that potassium D-lyxonate exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This activity was measured using various assays, including DPPH and CUPRAC methods.

| Assay Type | Potassium D-lyxonate (IC50) | Ascorbic Acid (IC50) |

|---|---|---|

| DPPH | 25 µg/mL | 20 µg/mL |

| CUPRAC | 30 µg/mL | 22 µg/mL |

In Vivo Studies

While the majority of studies focus on in vitro effects, preliminary in vivo studies have suggested potential health benefits:

- Cardiovascular Health : Animal models have shown that potassium D-lyxonate supplementation can lead to improved cardiovascular health markers, including reduced blood pressure and enhanced endothelial function.

- Metabolic Syndrome : Research indicates that potassium D-lyxonate may help mitigate symptoms associated with metabolic syndrome by improving insulin sensitivity and reducing blood glucose levels.

Case Studies

- Case Study on Antioxidant Effects : A study involving diabetic rats treated with potassium D-lyxonate showed a marked decrease in oxidative stress markers compared to untreated controls. This suggests a protective role against diabetes-related complications.

- Case Study on Cancer Cell Lines : In an experimental setup using human breast cancer cell lines, treatment with potassium D-lyxonate resulted in increased apoptosis rates compared to controls, indicating its potential as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-VGFCZBDGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635419 | |

| Record name | Potassium D-lyxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78138-87-1 | |

| Record name | Potassium D-lyxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.